molecular formula C8H10ClNO B8397082 2-(2-Amino-4-hydroxyphenyl)ethyl chloride

2-(2-Amino-4-hydroxyphenyl)ethyl chloride

Cat. No. B8397082
M. Wt: 171.62 g/mol
InChI Key: BMRNBDRINXHDSQ-UHFFFAOYSA-N
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Patent
US06660742B2

Procedure details

The synthetic approach for the proposed achiral seco-CI compounds starts from the reaction of the readily available diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate (4c). Treatment of diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate with NaOH in ethanol (25-80° C.), preferably refluxing, followed by acidification and mild heating (25-100° C.), preferably refluxing, the solution gave the desired 4-benzyloxy-2-nitrophenylacetic acid in 95% yield. Selective reduction of the carboxylic acid with borane at 0-50° C., preferably at room temperature, in THF produced 2-(4-benzyloxy-2-nitrophenyl)ethanol in 95% yield. The alcohol was then chlorinated at 0-50° C., preferably at room temperature, with triphenylphosphine and carbon tetrachloride in CH2Cl2 to give 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride in 97% yield. The 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide was obtained in 92% yield after reacting 2-(4-benzyloxy-2-nitrophenyl)ethanol with triphenylphosphine and carbon tetrabromide in acetonitrile. Catalytic reduction of 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride and 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide at atmospheric pressure, and at 0-50° C., preferably at room temperature, using 10% Pd/C in THF afforded 2-(2-amino-4-hydroxyphenyl)ethyl chloride and 2-(2-amino-4-hydroxyphenyl)ethyl bromide, respectively. 2-(2-Amino-4-hydroxyphenyl)ethyl bromide was directly coupled at 0-50° C., preferably at room temperature, with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI [1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride] and DMF to give compound 4-(2-bromoethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in a low 2% yield for the two steps after purification by silica gel column chromatography. Similarly, coupling of 2-(2-amino-4-hydroxyphenyl)ethyl chloride with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI gave 4-(2-chloroethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in 28% yield for the two steps following column chromatography.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-benzyloxy-2-nitrophenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][Br:17])=[C:11]([N+:18]([O-])=O)[CH:10]=1)C1C=CC=CC=1.C(OC1C=CC(CCO)=C([N+]([O-])=O)C=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.C([O:72][C:73]1[CH:78]=[CH:77][C:76]([CH2:79][CH2:80][Cl:81])=[C:75]([N+:82]([O-])=O)[CH:74]=1)C1C=CC=CC=1>C(#N)C.C1COCC1.[Pd]>[NH2:82][C:75]1[CH:74]=[C:73]([OH:72])[CH:78]=[CH:77][C:76]=1[CH2:79][CH2:80][Cl:81].[NH2:18][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH2:15][CH2:16][Br:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]
Step Three
Name
2-(4-benzyloxy-2-nitrophenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCO)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Six
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)[N+](=O)[O-]
Step Seven
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-50° C.
CUSTOM
Type
CUSTOM
Details
preferably at room temperature

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)O)CCCl
Name
Type
product
Smiles
NC1=C(C=CC(=C1)O)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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